molecular formula C16H8N4O2 B175689 3,10,13,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene-2,12-dione CAS No. 14483-72-8

3,10,13,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene-2,12-dione

Cat. No.: B175689
CAS No.: 14483-72-8
M. Wt: 288.26 g/mol
InChI Key: JENBHZAXIYXEHW-UHFFFAOYSA-N
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Description

6h,13h-Benzimidazo[1’,2’:4,5]pyrazino[1,2-a]benzimidazole-6,13-dione is a complex heterocyclic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by its fused benzimidazole and pyrazine rings, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6h,13h-Benzimidazo[1’,2’:4,5]pyrazino[1,2-a]benzimidazole-6,13-dione typically involves the condensation of appropriate benzimidazole and pyrazine derivatives under controlled conditions. One common method includes heating the reactants under reflux in a suitable solvent such as pyridine . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6h,13h-Benzimidazo[1’,2’:4,5]pyrazino[1,2-a]benzimidazole-6,13-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Mechanism of Action

The mechanism of action of 6h,13h-Benzimidazo[1’,2’:4,5]pyrazino[1,2-a]benzimidazole-6,13-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6h,13h-Benzimidazo[1’,2’:4,5]pyrazino[1,2-a]benzimidazole-6,13-dione is unique due to its fused ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit higher stability, reactivity, and potential for diverse applications in research and industry .

Properties

IUPAC Name

3,10,13,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene-2,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N4O2/c21-15-13-17-9-5-1-3-7-11(9)19(13)16(22)14-18-10-6-2-4-8-12(10)20(14)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENBHZAXIYXEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C4=NC5=CC=CC=C5N4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290679
Record name 6H,13H-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14483-72-8
Record name NSC70345
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6H,13H-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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